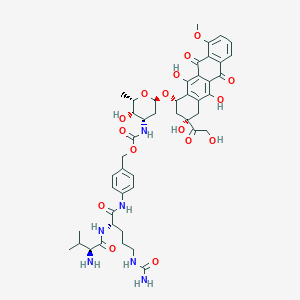

Val-Cit-PABC-DOX

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C46H56N6O16 |

|---|---|

分子量 |

949.0 g/mol |

IUPAC 名称 |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

InChI |

InChI=1S/C46H56N6O16/c1-20(2)36(47)43(61)51-26(8-6-14-49-44(48)62)42(60)50-23-12-10-22(11-13-23)19-66-45(63)52-27-15-31(67-21(3)37(27)55)68-29-17-46(64,30(54)18-53)16-25-33(29)41(59)35-34(39(25)57)38(56)24-7-5-9-28(65-4)32(24)40(35)58/h5,7,9-13,20-21,26-27,29,31,36-37,53,55,57,59,64H,6,8,14-19,47H2,1-4H3,(H,50,60)(H,51,61)(H,52,63)(H3,48,49,62)/t21-,26-,27-,29-,31-,36-,37+,46-/m0/s1 |

InChI 键 |

ULIDPLDJAHQACZ-MRCVXJENSA-N |

手性 SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |

产品来源 |

United States |

Foundational & Exploratory

what is Val-Cit-PABC-DOX chemical structure

An In-Depth Technical Guide to the Val-Cit-PABC-DOX Drug-Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a sophisticated drug-linker system integral to the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This system is designed to stably link the potent cytotoxic agent, Doxorubicin (DOX), to a monoclonal antibody (mAb) until it reaches its target cancer cell. Upon internalization, the linker is engineered to release the doxorubicin payload in its active form, maximizing efficacy against malignant cells while minimizing systemic toxicity.

This guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways affected by its cytotoxic payload.

Core Chemical Structure and Components

The this compound conjugate is comprised of four key chemical moieties, each with a distinct function. The name itself describes the assembly: a Doxorubicin payload is attached to a self-immolative spacer (PABC), which is in turn connected to a dipeptide (Val-Cit) that serves as the cleavable trigger.

The structure is modular, allowing for the substitution of the payload or modifications to the linker to tune its properties. A common variant used for conjugation to antibodies is MC-Val-Cit-PABC-DOX, which includes a maleimidocaproyl (MC) group to facilitate covalent bonding to cysteine residues on an antibody.

Breakdown of Components

The function of each component is critical to the linker's overall performance in an ADC context.

| Component | Chemical Name | Function |

| Val-Cit | Valine-Citrulline | A dipeptide substrate for the lysosomal enzyme Cathepsin B. It is designed to be stable in systemic circulation but cleaved specifically within the target cell's lysosome.[][2][3] |

| PABC | p-aminobenzyl carbamate | A "self-immolative" spacer. Once the Val-Cit dipeptide is cleaved, the PABC moiety spontaneously undergoes 1,6-elimination to release the attached drug in an unmodified, active state.[][2][3] |

| DOX | Doxorubicin | A potent anthracycline antibiotic used as a chemotherapeutic agent. It is the cytotoxic "payload" that kills the cancer cell by intercalating DNA and inhibiting topoisomerase II.[4][5][6] |

Chemical Properties

The following data pertains to a common variant, MC-Val-Cit-PAB-Doxorubicin, which includes a maleimide linker for antibody conjugation.

| Property | Value | Source |

| Chemical Formula | C₅₆H₆₇N₇O₁₉ | [7][8] |

| Molecular Weight | 1142.18 g/mol | [7][8] |

| CAS Number | 159857-70-2 | [8] |

Mechanism of Action

The efficacy of an ADC utilizing the this compound linker relies on a multi-step, targeted delivery process.

-

Circulation: The ADC circulates systemically, with the linker ensuring the potent doxorubicin payload remains securely attached to the antibody, preventing premature release and off-target toxicity.[] The Val-Cit linker is notably stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma, a key consideration for preclinical modeling.[9][10][11]

-

Targeting & Internalization: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, causing the entire ADC-antigen complex to be internalized into the cell.[6]

-

Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, cellular organelles rich in proteases and with a low pH environment.

-

Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[2][12]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the spontaneous 1,6-elimination of the PABC spacer. This "self-immolating" cascade results in the release of unmodified, fully active Doxorubicin into the cytoplasm of the cancer cell.[2][3]

-

Cytotoxicity: Once released, Doxorubicin exerts its potent anti-cancer effects, primarily through DNA damage and the generation of reactive oxygen species, leading to apoptotic cell death.[4][5]

References

- 2. mdpi.com [mdpi.com]

- 3. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Val-Cit-PABC-DOX Mechanism of Action for Drug Development Professionals

The Val-Cit-PABC-DOX conjugate represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), combining a cathepsin B-cleavable dipeptide linker with a self-immolative spacer to ensure targeted delivery and controlled release of the cytotoxic agent, doxorubicin. This guide provides an in-depth examination of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate processes involved in its therapeutic action.

Core Mechanism: From Systemic Circulation to Intracellular Action

The therapeutic strategy of an antibody-drug conjugate employing the this compound system is predicated on a multi-stage process designed to minimize systemic toxicity while maximizing cytotoxic payload delivery to target cancer cells. The journey begins with the ADC circulating in the bloodstream, where the linker is engineered to remain stable, preventing premature release of doxorubicin.

Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome. As the endosome matures into a lysosome, the internal environment becomes increasingly acidic, and lysosomal proteases, particularly cathepsin B, become highly active.

Cathepsin B specifically recognizes and cleaves the peptide bond between the valine (Val) and citrulline (Cit) residues of the linker. This initial cleavage is the critical, rate-limiting step for drug release. The cleavage unmasks the p-aminobenzyl alcohol (PABC) spacer, initiating a spontaneous 1,6-elimination reaction. This self-immolative cascade proceeds rapidly, liberating the active doxorubicin molecule directly within the lysosome. The released doxorubicin can then translocate to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, ultimately inducing cell cycle arrest and apoptosis.

Quantitative Analysis of Performance

The efficacy of the Val-Cit-PABC linker system is demonstrated through its high stability in plasma and its potent, targeted cytotoxicity upon internalization. The following tables summarize key quantitative data from representative studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Target Antigen | ADC (this compound) IC50 | Free Doxorubicin IC50 | Reference |

|---|---|---|---|---|

| SK-BR-3 (Breast Cancer) | HER2 | ~5 ng/mL | ~20 ng/mL | |

| BT-474 (Breast Cancer) | HER2 | ~10 ng/mL | ~25 ng/mL | |

| MDA-MB-468 (Breast Cancer) | EGFR | ~0.1 µg/mL | ~0.05 µg/mL |

| NCI-N87 (Gastric Cancer) | HER2 | ~1 µg/mL | Not specified | |

Table 2: Linker Stability and Cleavage

| Condition | Parameter | Result | Significance |

|---|---|---|---|

| Human Plasma (37°C) | Half-life | > 7 days | High stability minimizes off-target toxicity. |

| Lysosomal Lysate (pH 5.0) | Drug Release | ~95% release in < 6 hours | Efficient payload release in the target environment. |

| Cathepsin B Assay | Cleavage Rate | Substrate-dependent | Demonstrates specificity of the cleavage mechanism. |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize the this compound conjugate.

1. In Vitro Cytotoxicity Assay (MTT/MTS Assay)

-

Objective: To determine the concentration of the ADC or free drug that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cell Seeding: Target cancer cells (e.g., SK-BR-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC, free doxorubicin, or a non-binding control antibody.

-

Incubation: Cells are incubated with the compounds for a period of 72 to 120 hours.

-

Viability Assessment: After incubation, 20 µL of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar MTS reagent is added to each well. The plates are incubated for an additional 2-4 hours.

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Analysis: The absorbance values are normalized to untreated control wells, and the IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).

-

2. Cathepsin B-Mediated Cleavage Assay

-

Objective: To confirm and quantify the rate of linker cleavage by cathepsin B.

-

Methodology:

-

Reaction Buffer Preparation: A buffer is prepared containing 50 mM sodium acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT), adjusted to pH 5.0 to mimic the lysosomal environment.

-

Enzyme Activation: Human liver cathepsin B is pre-incubated in the reaction buffer for 15 minutes at 37°C to ensure full activation.

-

Reaction Initiation: The this compound conjugate is added to the activated enzyme solution to a final concentration of ~10 µM.

-

Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) and the reaction is quenched by adding a protease inhibitor or by immediate freezing.

-

Analysis by HPLC/LC-MS: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent conjugate, the cleaved intermediate, and the released doxorubicin. The peak areas are used to determine the rate of cleavage.

-

Downstream Signaling: The Doxorubicin Effect

Once released, doxorubicin exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) pathway.

Doxorubicin intercalates into DNA, leading to the formation of DNA double-strand breaks (DSBs). These breaks are recognized by the MRN sensor complex (MRE11-RAD50-NBS1), which in turn activates the ataxia-telangiectasia mutated (ATM) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it, leading to its accumulation and the transcriptional activation of target genes like p21, which induces cell cycle arrest, and BAX, which promotes apoptosis. This coordinated signaling cascade ensures that a cell with significant DNA damage is prevented from proliferating and is ultimately eliminated.

The Critical Role of p-Aminobenzyloxycarbonyl (PABC) as a Self-Immolative Spacer in Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PABC) moiety has emerged as a cornerstone in the design of sophisticated drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). Its function as a self-immolative spacer is pivotal for the controlled and efficient release of potent cytotoxic agents at the target site. This guide provides a comprehensive overview of the PABC spacer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.

The Mechanism of PABC Self-Immolation

The PABC spacer is a critical component of many linker systems designed to connect a therapeutic payload to a targeting moiety, such as a monoclonal antibody.[1] Its primary role is to ensure that the released drug is in its native, unmodified, and fully active form.[1] This is achieved through a rapid, spontaneous chemical decomposition process known as self-immolation or 1,6-elimination.[2]

The process is initiated by the cleavage of a trigger, typically an enzymatically labile bond, attached to the amino group of the PABC spacer.[2][3] In the context of ADCs, this cleavage is often mediated by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment.[4][5] Once the triggering group is removed, the resulting free aniline moiety initiates a cascade of electron rearrangement.[2][3] This electronic cascade leads to the spontaneous 1,6-elimination of the spacer, which fragments into p-azaxylilide (or a similar quinone methide intermediate) and carbon dioxide, thereby liberating the attached drug molecule.[3][6] The elegance of this mechanism lies in its traceless nature, ensuring that no part of the spacer remains attached to the drug, which could otherwise impede its therapeutic activity.[4]

The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a PABC-containing linker:

References

An In-depth Technical Guide to the Enzymatic Cleavage of the Val-Cit Linker by Cathepsin B

An in-depth technical guide or whitepaper on the core of cathepsin B cleavage of Val-Cit linker.

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[1][] Its utility stems from its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][][4] This guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker, tailored for researchers and professionals in drug development.

The Mechanism of Action: Intracellular Drug Release

The Val-Cit linker's efficacy is rooted in a multi-stage process that begins after the ADC is internalized by a target cancer cell. This process ensures the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the cell.[1]

-

Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[1]

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1] While Cathepsin B is a primary enzyme for this cleavage, other cathepsins such as S, L, and F have also been shown to be involved.[1][5][6]

-

Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, which is often incorporated between the dipeptide and the drug.[1][5] This self-immolative cascade results in the traceless release of the unmodified, active cytotoxic payload.[1][6]

-

Payload Action: The released drug can then diffuse out of the lysosome and exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage.[1]

Quantitative Data on Linker Cleavage

The rate and efficiency of linker cleavage are critical parameters that influence the overall efficacy of an ADC. While specific kinetic constants (Km, Vmax) are highly dependent on the full ADC construct and experimental conditions, comparative data provides valuable insights.[1]

Table 1: Comparative Cleavage and Stability of Dipeptide Linkers

| Linker Sequence | Key Characteristics | In Vitro Performance Highlights | References |

| Val-Cit | Cathepsin B-cleavable dipeptide. | High cleavage efficiency by Cathepsin B; serves as a benchmark. Generally stable in human plasma with a reported half-life up to 230 days. | [1][4] |

| Val-Ala | Cathepsin B-cleavable dipeptide. | Cleaved by Cathepsin B at approximately half the rate of Val-Cit. Exhibits lower hydrophobicity, which can reduce ADC aggregation. | [1][4] |

| Phe-Lys | Cathepsin B-cleavable dipeptide. | Reported to have a much faster cleavage rate than Val-Cit (cleavage half-life of ~8 minutes vs. ~240 minutes for Val-Cit in one study). | [7] |

| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to Val-Cit, addressing challenges in preclinical evaluation due to mouse carboxylesterase Ces1C. | [4] |

It is noteworthy that for vc-MMAE based ADCs, there was no significant difference in KM or kcat values observed, suggesting that different antibody carrier sequences do not result in different drug release rates.[8] The presence of the IgG1 antibody carrier, despite its bulkiness, does not appear to impact the rate of drug release by Cathepsin B.[8][9]

Experimental Protocols

Evaluating the cleavage of a Val-Cit linker requires a series of well-defined assays, from measuring enzyme activity to assessing cytotoxic effects in a cellular context.

This is essential for confirming enzyme viability before conducting ADC cleavage assays.[1]

-

Objective: To quantify the activity of purified Cathepsin B.[1]

-

Principle: This assay utilizes a synthetic fluorogenic substrate (e.g., Z-Arg-Arg-AMC) which, upon cleavage by Cathepsin B, releases a fluorescent group (AMC) that can be quantified.

-

Materials:

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA)

-

Activating Solution (e.g., 8.0 mM L-Cysteine or 5 mM DTT in Assay Buffer, freshly prepared)

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare Reagents: Prepare assay buffer and fresh activating solution.[1] Prepare the Cathepsin B substrate solution at the desired concentration (e.g., 0.02 mM).[1]

-

Enzyme Activation: Dilute the Cathepsin B enzyme solution to the desired concentration in the activating solution. Incubate for 10-15 minutes at 37°C to activate the enzyme.[1]

-

Set up Plate: Add the activated enzyme solution to the wells of the 96-well plate.[1]

-

Initiate Reaction: Add the substrate solution to each well to start the reaction. Include control wells with substrate and buffer but no enzyme.

-

Measure Fluorescence: Immediately begin measuring fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 30-60 minutes at 37°C.[10]

-

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.

-

-

Objective: To determine the rate and extent of Val-Cit linker cleavage in an ADC construct.[1]

-

Principle: The ADC is incubated with activated Cathepsin B. At various time points, aliquots are taken, and the reaction is stopped. The amount of released payload is then quantified using an analytical method like HPLC or mass spectrometry.[1]

-

Materials:

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer. Equilibrate to 37°C.[1]

-

Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to the tube to start the reaction.[1][4]

-

Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture.[4]

-

Quench Reaction: Immediately stop the reaction in the aliquot by adding the quench solution.[4]

-

Analysis: Analyze the samples containing the released payload by reverse-phase HPLC or LC-MS. Quantify the payload peak by comparing it to a standard curve.[1]

-

Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., half-life).[1]

-

This protocol evaluates the functional consequence of linker cleavage: the ability of the ADC to kill target cancer cells.[1]

-

Objective: To measure the potency (e.g., IC50) of an ADC on antigen-positive cancer cells.[1]

-

Materials:

-

Antigen-positive cancer cell line

-

Cell culture medium and supplements

-

ADC

-

96-well clear bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Microplate reader (absorbance or luminescence)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated control wells.

-

Incubation: Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-120 hours).[1]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.[1]

-

Read Plate: Measure the absorbance or luminescence using a microplate reader.[1]

-

Data Analysis: Normalize the results to untreated control cells to determine the percentage of cell viability. Plot the viability against the ADC concentration (log scale) and use a non-linear regression to calculate the IC50 value.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Val-Cit-PABC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the success of these targeted therapies is the linker, a critical component that bridges the antibody to the potent cytotoxic payload. Among the most pivotal innovations in this space is the development of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this linker, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.

The Genesis of a Smarter Linker: Addressing a Critical Need

Early ADC development was hampered by the instability of linkers, leading to premature release of the cytotoxic payload in systemic circulation and causing significant off-target toxicity. This challenge spurred the quest for a linker that would remain stable in the bloodstream but would be efficiently cleaved to release the drug only upon internalization into the target cancer cell.

The discovery that certain proteases, particularly cathepsin B, are overexpressed in the lysosomal compartments of many tumor cells provided a key insight.[1][] This led to the design of peptide-based linkers that could serve as substrates for these enzymes. The dipeptide, valine-citrulline, was identified as an effective and specific substrate for cathepsin B.[3] The inclusion of a self-immolative spacer, p-aminobenzylcarbamate (PABC), was another crucial innovation.[1][] This spacer ensures that upon cleavage of the dipeptide, the payload is released in its unmodified, active form.[4]

Mechanism of Action: A Precisely Timed Release

The efficacy of the Val-Cit-PABC linker hinges on a multi-step intracellular process that ensures targeted drug delivery.

References

An In-depth Technical Guide to the Chemical Properties of Val-Cit-PABC-DOX

For researchers, scientists, and professionals in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), a comprehensive understanding of the drug-linker system is paramount. This guide provides a detailed examination of the chemical properties of Val-Cit-PABC-DOX, a widely utilized drug-linker conjugate. This system combines the potent cytotoxic agent Doxorubicin (DOX) with a linker system designed for conditional cleavage within the tumor microenvironment.

Core Components and Chemical Structure

This compound is a complex molecule comprising four key components: a dipeptide linker (Val-Cit), a self-immolative spacer (PABC), and the cytotoxic payload (DOX). This modular design is crucial for its function in targeted cancer therapy.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the primary recognition site for enzymatic cleavage. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. The choice of valine and citrulline is critical for efficient and specific cleavage.

-

p-Aminobenzylcarbamate (PABC) Spacer: The PABC moiety acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC linker becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process ensures the rapid and efficient release of the unmodified cytotoxic drug, Doxorubicin.

-

Doxorubicin (DOX): Doxorubicin is a well-characterized anthracycline antibiotic with potent antineoplastic activity. It functions as a topoisomerase I and topoisomerase II inhibitor, intercalating into DNA and disrupting DNA repair processes, ultimately leading to cell death.

The chemical formula for a common form of this conjugate, MC-Val-Cit-PAB-Doxorubicin, is C₅₆H₆₇N₇O₁₉, with a molecular weight of 1142.2 g/mol .

Mechanism of Action: Targeted Drug Delivery and Release

The efficacy of ADCs utilizing the this compound system is dependent on a sequence of events that lead to the targeted release of Doxorubicin within cancer cells.

-

Circulation and Targeting: When conjugated to a monoclonal antibody that targets a specific tumor-surface antigen, the ADC circulates in the bloodstream. The Val-Cit linker is designed to be stable in plasma, minimizing premature drug release and associated systemic toxicity.

-

Internalization: Upon binding to the target antigen on a cancer cell, the entire ADC is internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and PABC moieties of the linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PABC spacer, leading to the release of unmodified, fully active Doxorubicin into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released Doxorubicin can then exert its cytotoxic effects by intercalating into the DNA and inhibiting topoisomerases, ultimately inducing apoptosis.

Physicochemical Properties and Stability

The physicochemical properties of the Val-Cit-PABC linker are critical to the overall performance of the ADC. The linker must strike a balance between stability in systemic circulation and susceptibility to cleavage in the target environment.

| Property | Description | Significance |

| Plasma Stability | The Val-Cit linker exhibits high stability in human plasma, which is crucial for minimizing off-target toxicity. However, it has been noted to be less stable in rodent plasma due to the presence of carboxylesterase Ces1c, which can prematurely cleave the linker. | High plasma stability ensures that the cytotoxic payload is delivered specifically to the tumor site, enhancing the therapeutic window. |

| Enzymatic Cleavage Kinetics | The cleavage of the Val-Cit linker by Cathepsin B is generally efficient. The rate of cleavage can be influenced by steric hindrance from the payload, which is mitigated by the PABC spacer. | Efficient cleavage ensures rapid drug release within the target cell, maximizing cytotoxic efficacy. |

| Hydrophobicity | The Val-Cit-PABC linker system can be hydrophobic, which may lead to aggregation of the ADC, particularly at high drug-to-antibody ratios (DARs). | Modifications to the linker, such as the incorporation of hydrophilic amino acids, can improve solubility and reduce aggregation. |

Doxorubicin Signaling Pathway

Upon its release into the cell, Doxorubicin primarily targets the cell nucleus to exert its cytotoxic effects. The primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, which in turn activates DNA damage response pathways, ultimately culminating in apoptosis.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize ADCs containing the this compound linker system.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of drug release from the ADC in the presence of Cathepsin B.

Materials:

-

ADC solution of known concentration

-

Human Cathepsin B enzyme

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA)

-

Quench solution (e.g., acetonitrile with an internal standard)

-

96-well microplate

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

-

In a 96-well plate, add the ADC solution to the assay buffer.

-

Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, stop the reaction by adding the quench solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released Doxorubicin and the remaining intact ADC.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature drug release in plasma.

Materials:

-

ADC solution of known concentration

-

Human or animal plasma (thawed at 37°C)

-

Incubator at 37°C

-

-80°C freezer

-

Analytical method to quantify intact ADC and released drug (e.g., ELISA, LC-MS)

Procedure:

-

Thaw the plasma at 37°C.

-

Spike the ADC into the plasma to a final concentration.

-

Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

-

At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

-

Analyze the samples to quantify the concentration of intact ADC over time.

-

Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (e.g., IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC, unconjugated antibody, and free Doxorubicin

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free Doxorubicin.

-

Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (e.g., absorbance, luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Synthesis and Conjugation

The synthesis of the this compound linker-drug conjugate involves multi-step organic synthesis. Typically, the dipeptide Val-Cit is first synthesized, followed by coupling to the PABC spacer. The Doxorubicin is then attached to the PABC moiety. Finally, a conjugation handle, such as maleimide, is often incorporated to allow for covalent attachment to the antibody, usually through the sulfhydryl groups of reduced cysteine residues. Various synthetic routes have been developed to improve yield and reduce epimerization.

Conclusion

The this compound drug-linker system represents a well-established and effective platform for the development of ADCs. Its chemical properties, including high plasma stability and specific enzymatic cleavage, enable the targeted delivery and controlled release of the potent cytotoxic agent Doxorubicin. A thorough understanding of its mechanism of action, physicochemical characteristics, and the experimental methods for its evaluation is essential for the successful design and development of next-generation cancer therapeutics.

Val-Cit-PABC-DOX: A Technical Guide for Drug Development Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the core properties and applications of the Val-Cit-PABC-DOX linker-drug conjugate.

This guide provides a comprehensive overview of the valine-citrulline-p-aminobenzylcarbamate-doxorubicin (this compound) entity, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its molecular characteristics, relevant experimental protocols, and the underlying mechanisms of action.

Core Molecular Data

The molecular weight and formula of this compound can vary depending on the specific chemical structure, particularly with the inclusion of a maleimidocaproyl (MC) group for antibody conjugation. Below is a summary of the key quantitative data for these structures.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C46H56N6O16 | 948.97 | 1022094-34-3[1] |

| MC-Val-Cit-PAB-Doxorubicin | C56H67N7O19 | 1142.18 | 159857-70-2 |

| Fmoc-Val-Cit-PAB-N-Doxorubicin | C61H66N6O18 | 1171.21 | 1895915-85-1[2] |

Mechanism of Action: Doxorubicin's Cytotoxic Pathways

This compound serves as a delivery system for the potent cytotoxic agent, doxorubicin. Upon internalization into a target cancer cell and cleavage of the Val-Cit linker by lysosomal enzymes like Cathepsin B, doxorubicin is released to exert its anti-tumor effects.[][4] Doxorubicin primarily functions through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[5][6][7]

Caption: Doxorubicin's dual mechanism of action following its release from an ADC.

Experimental Protocols

The development of an ADC using a Val-Cit-PABC linker is a multi-step process that requires careful execution and characterization. Below are generalized protocols for the synthesis of the drug-linker conjugate and its subsequent conjugation to an antibody.

Synthesis of Fmoc-Val-Cit-PABC-Daunorubicin

This protocol is adapted from the synthesis of a closely related daunorubicin conjugate and serves as a representative example.[8]

Materials:

-

Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (Fmoc-Val-Cit-PAB-Pnp)

-

Daunorubicin hydrochloride (Dau·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Potassium bisulfate (KHSO4)

-

Saturated sodium bicarbonate (NaHCO3)

-

Saturated sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Piperidine

-

Glutaric anhydride

Procedure:

-

Drug-Linker Conjugation:

-

Dissolve Dau·HCl (1.1 eq) in dry DMF.

-

Add Fmoc-Val-Cit-PAB-Pnp (1 eq) and DIPEA (1.5 eq) to the solution.

-

Stir the mixture overnight at room temperature under a nitrogen atmosphere.

-

Add EtOAc and wash the organic phase sequentially with 1 M KHSO4, saturated NaHCO3, and saturated NaCl.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain Fmoc-Val-Cit-PABC-Dau.

-

-

Fmoc-Deprotection and Derivatization:

-

Remove the Fmoc protecting group from the synthesized drug-linker by treating with 20% piperidine in DMF for 2 hours at room temperature.

-

Evaporate the DMF under high vacuum.

-

Triturate the residue with diethyl ether and isolate the precipitate by centrifugation.

-

Dissolve the deprotected product in dry DMF and react with glutaric anhydride (2 eq) and DIPEA (2 eq) for 2 hours at room temperature.

-

Remove the DMF in vacuo and purify the final product by semi-preparative RP-HPLC.

-

General Workflow for Antibody-Drug Conjugate (ADC) Development

The following diagram illustrates a typical workflow for the creation and evaluation of an ADC utilizing a cleavable linker like Val-Cit-PABC.

Caption: A stepwise workflow for the development and preclinical evaluation of an ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fmoc-Val-Cit-PAB-N-Doxorubicin - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. benchchem.com [benchchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to Para-aminobenzyl Carbamate in Drug Release

For Researchers, Scientists, and Drug Development Professionals

The para-aminobenzyl carbamate (PABC) self-immolative linker is a cornerstone in the design of modern targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its ability to stably connect a potent cytotoxic agent to a targeting moiety, such as a monoclonal antibody, and then efficiently release the drug in the target cell environment is critical to the success of these therapies. This technical guide provides an in-depth exploration of the function of PABC in drug release, detailing its mechanism of action, quantitative performance data, and the experimental protocols necessary for its evaluation.

Core Mechanism: The Self-Immolative Cascade

The PABC linker acts as a stable bridge between the drug and a trigger mechanism, often a peptide sequence susceptible to enzymatic cleavage.[1][2] The most prevalent trigger is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][4]

The drug release process is a two-step mechanism initiated by the enzymatic cleavage of the trigger.

-

Enzymatic Cleavage: Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC linker.[5] This initial cleavage event is the specific, targeted trigger for drug release.

-

Self-Immolation: The cleavage of the peptide trigger exposes a free amine on the PABC moiety. This initiates a spontaneous, irreversible intramolecular cyclization, specifically a 1,6-elimination reaction.[6][7] This electronic cascade results in the formation of a stable lactam, the release of carbon dioxide, and, most importantly, the liberation of the unmodified, active cytotoxic drug.[6]

This self-immolative property is crucial as it ensures that the drug is released in its native, potent form, independent of the linker's remnants.[3]

Quantitative Analysis of PABC Linker Performance

The stability of the PABC linker in systemic circulation and its efficient cleavage within the target cell are paramount for the therapeutic window of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can reduce efficacy. The following tables summarize key quantitative data on the stability and cleavage kinetics of PABC-based linkers.

| Linker Composition | Species | Matrix | Half-life (t½) | Reference |

| Val-Cit-PABC | Human | Plasma | > 230 days | [8] |

| Val-Cit-PABC | Mouse | Plasma | 80 hours | [8] |

| Phe-Lys-PABC | Human | Plasma | 30 days | [8] |

| Phe-Lys-PABC | Mouse | Plasma | 12.5 hours | [8] |

| Silyl ether-based acid-cleavable | Human | Plasma | > 7 days | [9] |

| Phenylketone-derived hydrazone | Human & Mouse | Plasma | 2 days | [] |

| Carbonate (in Sacituzumab govitecan) | N/A | Serum | 36 hours | [] |

Table 1: Comparative Plasma Stability of Various Linker Chemistries. This table highlights the superior stability of the Val-Cit-PABC linker in human plasma compared to other linker types and its notable instability in mouse plasma, a critical consideration for preclinical studies.

| Linker Modification on Val-Cit-PABC | Species | Matrix | % Cleavage / Intact after Incubation | Incubation Time | Reference |

| Unmodified | Mouse | Plasma | >95% loss of conjugated MMAF | 14 days | [11] |

| Glutamic acid at P3 (EVCit) | Mouse | Plasma | Almost no linker cleavage | 14 days | [11] |

| Aspartic acid at P3 & CF3 on thiazole | Mouse | Serum | 6% cleavage | 24 hours | [12] |

| Aspartic acid at P3 & CF3 on thiazole | Human | Serum | 4% cleavage | 24 hours | [12] |

| Unmodified | Rat | Liver Lysosomal Prep | 85% cleavage | 48 hours | [12] |

| Legumain-cleavable (Lm-3) | Rat | Liver Lysosomal Prep | 5% cleavage | 48 hours | [12] |

Table 2: Impact of Linker Modification on Stability and Cleavage. This table illustrates how modifications to the peptide trigger or the PABC moiety can significantly alter the stability and cleavage characteristics of the linker.

Experimental Protocols

Accurate evaluation of PABC linker function requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of a Val-Cit-PABC Drug Conjugate

This protocol describes the synthesis of a drug-linker conjugate using a commercially available Fmoc-Val-Cit-PAB linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Cytotoxic drug with a primary or secondary amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Activation of the Linker:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Drug Conjugation:

-

Add the cytotoxic drug (1 equivalent) dissolved in DMF to the reaction mixture.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature overnight.

-

-

Fmoc Deprotection:

-

Once the conjugation is complete (monitored by LC-MS), evaporate the DMF under reduced pressure.

-

Dissolve the residue in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes to remove the Fmoc protecting group.

-

-

Purification:

-

Evaporate the solvent and purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired product and lyophilize to obtain the purified drug-linker conjugate.

-

In Vitro Drug Release Assay

This assay measures the release of the drug from an ADC in the presence of the target enzyme.

Materials:

-

Antibody-Drug Conjugate (ADC) with a Val-Cit-PABC linker

-

Human Cathepsin B (recombinant)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10 µM.

-

Initiate the reaction by adding activated Cathepsin B to a final concentration of 1 µM. To activate Cathepsin B, pre-incubate it in the assay buffer for 15 minutes at 37°C.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding 3 volumes of the cold quenching solution.

-

Centrifuge the samples at high speed to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released drug.

-

Calculate the percentage of drug release at each time point relative to a fully hydrolyzed control.

ADC Stability Assessment by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the stability of an ADC by monitoring changes in the drug-to-antibody ratio (DAR).[13][14]

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0

-

HPLC system with a UV detector

Procedure:

-

Equilibrate the HIC column with a high concentration of Mobile Phase A (e.g., 95%).

-

Inject the ADC sample onto the column.

-

Elute the ADC species using a decreasing gradient of Mobile Phase A (i.e., increasing hydrophobicity).

-

Monitor the elution profile at 280 nm.

-

The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later.

-

To assess stability, incubate the ADC in plasma or buffer at 37°C.

-

At various time points, analyze aliquots by HIC. A decrease in the peak areas of higher DAR species and an increase in the peak area of lower DAR species indicates drug-linker instability.

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. genscript.com [genscript.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Val-Cit-PABC ADC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

The Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. Its design, predicated on selective cleavage by intracellular proteases, has proven instrumental in the clinical success of several approved ADCs. This guide provides a comprehensive technical overview of the Val-Cit-PABC linker's chemistry, mechanism of action, and the experimental protocols critical for its evaluation.

Core Chemistry and Mechanism of Action

The Val-Cit-PABC linker is a protease-cleavable system designed for stability in systemic circulation and efficient payload release within the lysosomal compartment of target cells.[1][2] Its functionality is derived from three key components:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition motif for Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][3]

-

p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic drug.[1][4]

-

Conjugation Moiety: Typically, a maleimide group is incorporated to facilitate covalent attachment to cysteine residues on the monoclonal antibody.[5]

The mechanism of drug release is a sequential process initiated upon internalization of the ADC into the target cell.

dot

Upon ADC internalization and trafficking to the lysosome, the acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the enzymatic cleavage of the amide bond between the citrulline and PABC moieties.[6][7] This initial cleavage event is the critical trigger for the subsequent self-immolation of the PABC spacer. The free aniline moiety of the PABC undergoes a spontaneous 1,6-elimination, leading to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and azaquinone methide as byproducts.[4][8]

A key advantage of this cleavable linker is its ability to mediate the "bystander effect". If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1]

Quantitative Data Summary

The performance of an ADC is critically dependent on the linker's stability and cleavage kinetics. The following tables summarize key quantitative data for the Val-Cit-PABC linker.

| Parameter | Species | Condition | Value/Observation | Reference(s) |

| Plasma Stability | Human | 37°C | Highly stable, with a reported half-life of over 230 days for one ADC. | [2] |

| Mouse | 37°C | Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to premature drug release. | [6][8] | |

| Cathepsin B Cleavage | In Vitro | pH 5.0, 37°C | Efficient cleavage, with a reported half-life of ~4.6 hours for a Val-Cit ADC. | [2] |

| The Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. | [9] | |||

| Drug-to-Antibody Ratio (DAR) | Higher DARs (e.g., >6) are associated with increased hydrophobicity, faster clearance, and higher systemic toxicity. | [9] | ||

| An optimal DAR is typically between 2 and 4 to balance efficacy and safety. | [9] |

Table 1: Key Performance Parameters of Val-Cit-PABC Linkers.

| Linker Modification | Effect on Mouse Plasma Stability | Reference(s) |

| Glutamic acid-valine-citrulline (EVCit) | Significantly increased stability by protecting against Ces1C cleavage. | [4] |

| PEGylation | Increased hydrophilicity, improving pharmacokinetics and tolerability. | [9] |

Table 2: Strategies to Mitigate Instability in Mouse Plasma.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs.

Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes a common synthetic route for a key intermediate in the production of Val-Cit-PABC linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

structural components of Val-Cit-PABC-Doxorubicin

An In-depth Technical Guide on the Structural Components of Val-Cit-PABC-Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural components of the Val-Cit-PABC-Doxorubicin drug-linker system, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). This document outlines the individual components, their synergistic mechanism of action, relevant physicochemical data, and key experimental protocols for synthesis and characterization.

Core Structural Components

The Val-Cit-PABC-Doxorubicin conjugate is a sophisticated assembly of four key molecules, each selected for its specific properties that contribute to the overall stability, targeted delivery, and potent cytotoxicity of the final ADC. The system is comprised of a cleavable dipeptide, a self-immolative spacer, and a cytotoxic payload.

-

Valine (Val): An essential, nonpolar amino acid featuring a characteristic isopropyl side chain. In this linker, Valine is the N-terminal amino acid of the dipeptide.

-

Citrulline (Cit): A non-proteinogenic α-amino acid. The Valine-Citrulline (Val-Cit) dipeptide sequence serves as the recognition site for specific lysosomal proteases.[1]

-

p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug.[1]

-

Doxorubicin (Dox): A potent anthracycline antibiotic that acts as the cytotoxic payload.[2] Doxorubicin exerts its anticancer effects primarily by intercalating into DNA and inhibiting the function of topoisomerase II, leading to DNA damage and apoptosis.[3]

The logical arrangement of these components is crucial for the linker's function. The Val-Cit dipeptide is linked to the PABC spacer, which in turn is connected to Doxorubicin via a carbamate bond. This entire construct is typically attached to a monoclonal antibody through a conjugation handle, such as maleimidocaproyl (MC).

Quantitative and Physicochemical Data

The molecular properties of each component are critical for the synthesis, stability, and function of the ADC. The following table summarizes key quantitative data for the components of a representative MC-Val-Cit-PABC-Doxorubicin conjugate.

| Component / Conjugate | Chemical Formula | Molecular Weight ( g/mol ) | Key Role / Property |

| Valine | C₅H₁₁NO₂ | 117.15 | P2 residue for enzyme recognition; nonpolar. |

| Citrulline | C₆H₁₃N₃O₃ | 175.19 | P1 residue for enzyme recognition. |

| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | Cytotoxic payload; DNA intercalator, Topoisomerase II inhibitor.[3] |

| MC-Val-Cit-PAB-Doxorubicin | C₅₆H₆₇N₇O₁₉ | 1142.18 | Complete drug-linker for ADC conjugation.[4] |

| Fmoc-Val-Cit-PAB-N-Doxorubicin | C₆₁H₆₆N₆O₁₈ | 1171.21 | A common intermediate in synthesis with a protecting group (Fmoc).[5] |

Mechanism of Action: From Circulation to Cytotoxicity

The efficacy of an ADC built with the Val-Cit-PABC-Doxorubicin system relies on a multi-step intracellular delivery and activation pathway. This process ensures the potent payload remains inactive and attached to the antibody in systemic circulation, minimizing off-target toxicity.

-

Circulation & Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome fuses with a lysosome. The lysosome is an acidic organelle containing a high concentration of proteases, including cathepsin B, which is often upregulated in tumor cells.[1]

-

Enzymatic Cleavage: Inside the lysosome, cathepsin B recognizes and cleaves the peptide bond between the Valine and Citrulline residues of the linker.[6]

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the PABC spacer to undergo spontaneous 1,6-elimination, which rapidly releases the Doxorubicin payload in its fully active, unmodified form.

-

Nuclear Action & Apoptosis: The released Doxorubicin diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. There, it intercalates into the DNA and inhibits topoisomerase II, leading to double-strand breaks and the induction of apoptosis (programmed cell death).[7]

Key Experimental Protocols

The development and validation of an ADC require rigorous analytical methods. Below are protocols for two critical experiments: the synthesis of the drug-linker and the assessment of its stability in plasma.

Protocol: Synthesis of Mc-Val-Cit-PABC-Doxorubicin

This protocol is adapted from established methodologies for synthesizing cathepsin B-cleavable linkers and conjugating them to a payload.

Objective: To synthesize the complete drug-linker construct ready for conjugation to an antibody.

Materials:

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Fmoc-Val-OH (Fmoc-protected Valine)

-

DMF (Dimethylformamide), DCM (Dichloromethane)

-

Piperidine

-

6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

-

Doxorubicin-HCl

-

Reagents for purification (e.g., silica gel for chromatography, HPLC system).

Methodology:

-

Synthesis of Fmoc-Cit-PABOH:

-

Dissolve L-Citrulline and p-Aminobenzyl alcohol in DMF.

-

Add HATU and DIPEA to the mixture and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Protect the N-terminus with an Fmoc group to yield Fmoc-Cit-PABOH.

-

Purify the product by column chromatography.

-

-

Dipeptide Formation (Fmoc-Val-Cit-PABOH):

-

Deprotect the Fmoc-Cit-PABOH to expose the amine.

-

Couple Fmoc-Val-OH to the deprotected amine using a coupling agent like HATU/DIPEA.

-

Purify the resulting dipeptide, Fmoc-Val-Cit-PABOH.

-

-

Conjugation of Doxorubicin:

-

Attach Doxorubicin to the hydroxyl group of the PABC moiety to form a carbamate linkage. This often involves activating the PABC hydroxyl with p-nitrophenyl chloroformate, followed by reaction with the amino group on the daunosamine sugar of Doxorubicin.

-

-

Fmoc Deprotection and Maleimide Installation:

-

Remove the Fmoc protecting group from the N-terminus of Valine using a solution of piperidine in DMF.

-

React the newly exposed primary amine with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu) in DMF with DIPEA.

-

Purify the final product, Mc-Val-Cit-PABC-Doxorubicin, using reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.

Protocol: In Vitro ADC Plasma Stability Assay

Objective: To quantify the stability of the ADC and the rate of premature payload release in plasma.[6]

Materials:

-

Purified ADC (e.g., Trastuzumab-Val-Cit-PABC-Doxorubicin)

-

Human and mouse plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

37°C incubator

-

Protein A or anti-human IgG affinity capture resin/beads

-

LC-MS/MS system for quantification of released payload

-

Hydrophobic Interaction Chromatography (HIC) HPLC system for DAR analysis

Methodology:

-

Incubation:

-

Dilute the ADC to a final concentration (e.g., 100 µg/mL) in aliquots of human and mouse plasma.

-

Incubate the samples in a sealed container at 37°C.

-

-

Time-Point Sampling:

-

Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

-

Immediately stop potential degradation by either flash-freezing the samples at -80°C or by immediate processing.

-

-

Sample Analysis (Two parallel methods):

-

A) Quantification of Released Payload (LC-MS/MS):

-

Precipitate plasma proteins from an aliquot using cold acetonitrile.

-

Centrifuge to pellet the protein, and collect the supernatant containing the released (free) drug-linker.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released Mc-Val-Cit-PABC-Doxorubicin.

-

-

B) Analysis of Intact ADC (HIC-HPLC):

-

From a separate aliquot, capture the intact ADC using Protein A affinity beads.

-

Wash the beads to remove plasma proteins.

-

Elute the ADC and analyze it by HIC-HPLC. This method separates ADC species based on their drug-to-antibody ratio (DAR).

-

-

-

Data Analysis:

-

From the LC-MS/MS data, plot the concentration of released payload over time.

-

From the HIC data, calculate the average DAR at each time point. A decrease in the average DAR indicates payload loss.

-

Calculate the plasma half-life (t½) of the intact ADC. Val-Cit linkers are known to be highly stable in human plasma but can be unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[7]

-

Conclusion

The Val-Cit-PABC-Doxorubicin system exemplifies the rational design principles of modern ADC technology. The protease-cleavable dipeptide ensures tumor-specific payload release, the self-immolative PABC spacer provides an efficient and traceless release mechanism, and the potent Doxorubicin payload delivers effective cytotoxicity. A thorough understanding of these structural components and their interactions, validated through rigorous experimental characterization, is essential for the successful development of next-generation targeted cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. communities.springernature.com [communities.springernature.com]

A Technical Guide to the Theoretical Basis of Targeted Doxorubicin Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Doxorubicin (DOX) is a potent anthracycline antibiotic and one of the most effective chemotherapeutic agents against a wide spectrum of cancers, including solid tumors and hematological malignancies.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, which collectively lead to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3][4] However, the clinical application of free DOX is severely hampered by its dose-dependent and cumulative cardiotoxicity, as well as a lack of tumor specificity, which leads to systemic side effects.[1][3][4][5] To overcome these limitations, targeted drug delivery systems have been developed to enhance the therapeutic index of DOX by increasing its concentration at the tumor site while minimizing exposure to healthy tissues.[1][5][6] This guide provides an in-depth overview of the core theoretical principles, carrier systems, and experimental validation underlying the targeted delivery of doxorubicin.

Core Principles of Targeted Doxorubicin Delivery

Targeted delivery strategies are broadly categorized into passive, active, and stimuli-responsive targeting. These approaches leverage the unique physiological and molecular characteristics of the tumor microenvironment to achieve site-specific drug accumulation and release.

Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect

Passive targeting relies on the pathophysiological characteristics of solid tumors.[6] Tumor tissues exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect, which is characterized by:

-

Leaky Vasculature: Rapid and disorganized angiogenesis in tumors results in blood vessels with poorly aligned endothelial cells and large fenestrations (gaps), allowing nanoparticles (typically 10-100 nm in size) to extravasate from the bloodstream into the tumor interstitium.[6][7]

-

Impaired Lymphatic Drainage: Tumors generally lack an effective lymphatic drainage system, which prevents the clearance of these extravasated nanoparticles, leading to their accumulation and retention over time.[6]

By encapsulating doxorubicin within nanocarriers such as liposomes or nanoparticles, its circulation half-life is extended, and it can take advantage of the EPR effect for preferential accumulation in tumor tissue.[8]

References

- 1. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. remedypublications.com [remedypublications.com]

- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy [mdpi.com]

- 7. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Val-Cit-PABC-DOX in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Val-Cit-PABC-DOX linker-drug conjugate in the context of cancer research, with a focus on its application in antibody-drug conjugates (ADCs). It details the mechanism of action, experimental protocols for evaluation, and available preclinical data.

Core Concept: The this compound System

The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. It comprises three key components:

-

Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2][]

-

PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[1][]

-

DOX (Doxorubicin): A potent cytotoxic agent that induces cancer cell death primarily through DNA intercalation and inhibition of topoisomerase II.[4][5]

When incorporated into an antibody-drug conjugate (ADC), this system allows for the targeted delivery of doxorubicin to cancer cells expressing a specific surface antigen recognized by the monoclonal antibody. The ADC is internalized, and upon trafficking to the lysosome, the Val-Cit linker is cleaved by Cathepsin B, initiating the release of doxorubicin to exert its cytotoxic effect.[1][6]

Mechanism of Action and Signaling Pathway

The efficacy of a this compound based ADC relies on a sequence of events, from antigen binding to the induction of apoptosis.

Linker Cleavage and Drug Release

The intracellular release of doxorubicin from a Val-Cit-PABC conjugate is a two-step process:

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[1][2]

-

Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active form of doxorubicin.[1]

Doxorubicin-Induced Apoptosis

Once released, doxorubicin initiates a cascade of events leading to programmed cell death (apoptosis). Key signaling pathways involved include:

-

DNA Damage Response: Doxorubicin intercalates into DNA, leading to DNA double-strand breaks. This activates DNA damage sensors like ATM and ATR, which in turn phosphorylate and activate p53.

-

p53-Mediated Apoptosis: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Pathway: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

-

Reactive Oxygen Species (ROS) Production: Doxorubicin can also induce the production of ROS, which can further damage cellular components and contribute to apoptosis.[7][8][9]

Quantitative Data

The following tables summarize available quantitative data for doxorubicin and ADCs utilizing cleavable linkers in various cancer cell lines and preclinical models. It is important to note that direct comparative data for a single this compound ADC across all these models is limited in publicly available literature.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation(s) |

| MDA-MB-231 | Breast Cancer | Peptide-Doxorubicin Conjugate 1 | 1.3 | [10] |

| MDA-MB-231 | Breast Cancer | Peptide-Doxorubicin Conjugate 2 | 2.2 | [10] |

| MDA-MB-231 | Breast Cancer | Free Doxorubicin | 1.5 | [10] |

| MDA-MB-468 | Breast Cancer | Peptide-Doxorubicin Conjugate 1 | 4.7 | [10] |

| MDA-MB-468 | Breast Cancer | Peptide-Doxorubicin Conjugate 2 | 1.2 | [10] |

| MDA-MB-468 | Breast Cancer | Free Doxorubicin | 0.35 | [10] |

| MCF 10A (Non-cancerous) | Breast | Peptide-Doxorubicin Conjugate 1 | 38.6 | [10] |

| MCF 10A (Non-cancerous) | Breast | Peptide-Doxorubicin Conjugate 2 | 15.1 | [10] |

| MCF 10A (Non-cancerous) | Breast | Free Doxorubicin | 0.24 | [10] |

| A2780 | Ovarian Cancer | Free Doxorubicin | Varies | [] |

| A2780AD (Doxorubicin-resistant) | Ovarian Cancer | Free Doxorubicin | Varies | [] |

| SKOV3 | Ovarian Cancer | Free Doxorubicin | Varies | [11] |

| OVCAR3 | Ovarian Cancer | Free Doxorubicin | Varies | [11] |

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

| Xenograft Model | Cancer Type | Treatment | Dose | Tumor Growth Inhibition (%) | Citation(s) |

| Basal-like Breast Cancer | Breast Cancer | Bevacizumab + Doxorubicin | Not Specified | Significant | [12] |

| MCF-7 | Breast Cancer | Palbociclib + SDX-7320 | 40 mg/kg + 8 mg/kg | Not Specified (Improved Survival) | [13] |

| A549 | Lung Cancer | SST3-Avi-C3 + Doxorubicin | 350 nM + 100 µM | Significant | [14] |

| H460a | Lung Cancer | Erlotinib + Chemotherapy | 100 mg/kg | 86 | [15] |

| A549 | Lung Cancer | Erlotinib + Chemotherapy | 100 mg/kg | 93 | [15] |

Table 3: Preclinical Pharmacokinetic Parameters

| Species | ADC/Compound | t1/2 (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Citation(s) |

| Rat | Doxorubicin | ~0.5 h | ~1.5 L/h/kg | ~25 L/kg | [16] |

| Mouse | ADC with EVCit linker | ~12 days | Not Reported | Not Reported | |

| Mouse | ADC with VCit linker | ~2 days | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of this compound based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., breast, lung, ovarian)

-

Appropriate cell culture medium and supplements

-

This compound ADC and control ADC (e.g., non-targeting ADC)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in culture medium. Replace the existing medium with the ADC-containing medium.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells for implantation

-